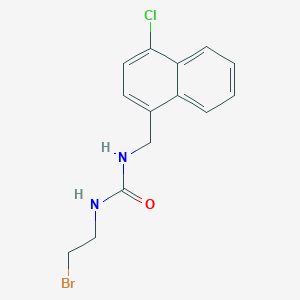

O-Desmetil pimobendan

Descripción general

Descripción

UD-CG-212 es un fármaco de molécula pequeña que actúa como inhibidor de la fosfodiesterasa de monofosfato de guanosina cíclico. Es un metabolito del pimobendán, un fármaco utilizado para el tratamiento de la insuficiencia cardíaca. UD-CG-212 ha sido estudiado por sus efectos cardiovasculares, particularmente su capacidad para mejorar la contractilidad miocárdica y la vasodilatación .

Aplicaciones Científicas De Investigación

UD-CG-212 ha sido ampliamente estudiado por sus aplicaciones de investigación científica, que incluyen:

Investigación cardiovascular: Se utiliza para estudiar los efectos de la inhibición de la fosfodiesterasa de monofosfato de guanosina cíclico en la función cardíaca.

Farmacología: Ayuda a comprender la farmacocinética y la farmacodinamia del pimobendán y sus metabolitos.

Biología celular: Se utiliza para investigar los efectos de la inhibición de la fosfodiesterasa de monofosfato de guanosina cíclico en las vías de señalización celular.

Desarrollo de fármacos: Sirve como un compuesto modelo para desarrollar nuevos inhibidores de la fosfodiesterasa de monofosfato de guanosina cíclico

Direcciones Futuras

Mecanismo De Acción

UD-CG-212 ejerce sus efectos inhibiendo la fosfodiesterasa de monofosfato de guanosina cíclico, lo que lleva a un aumento de los niveles de monofosfato de guanosina cíclico. Esto da como resultado una mejora de la contractilidad miocárdica y la vasodilatación. Los objetivos moleculares incluyen enzimas de fosfodiesterasa de monofosfato de guanosina cíclico, y las vías involucradas están relacionadas con la señalización de monofosfato de guanosina cíclico .

Análisis Bioquímico

Biochemical Properties

O-Demethyl pimobendan plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a positive inotrope by sensitizing the affinity of calcium for binding to troponin C on cardiac myocytes and inhibiting phosphodiesterase 3 (PDE3) . The inhibition of PDE3 also results in both arterial dilation and venodilation .

Cellular Effects

O-Demethyl pimobendan influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It improves the cardiac output without increasing the myocardial oxygen consumption .

Molecular Mechanism

The molecular mechanism of action of O-Demethyl pimobendan involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of O-Demethyl pimobendan change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of O-Demethyl pimobendan vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

O-Demethyl pimobendan is involved in metabolic pathways, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

O-Demethyl pimobendan is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of O-Demethyl pimobendan and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

La preparación de UD-CG-212 implica la síntesis de pimobendán, seguida de su conversión metabólica. El pimobendán se sintetiza mediante una serie de reacciones químicas, incluida la unión de un derivado de benzimidazol con una porción de piridazinona. El principal metabolito activo, UD-CG-212, se separa y purifica luego utilizando cromatografía líquida de alto rendimiento .

Análisis De Reacciones Químicas

UD-CG-212 se somete a varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar diferentes metabolitos.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.

Sustitución: Las reacciones de sustitución pueden ocurrir en posiciones específicas de la molécula.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Comparación Con Compuestos Similares

UD-CG-212 es similar a otros inhibidores de la fosfodiesterasa de monofosfato de guanosina cíclico, como la milrinona y la enoximona. es único en su origen metabólico específico del pimobendán y su perfil farmacológico distinto. Los compuestos similares incluyen:

Milrinona: Otro inhibidor de la fosfodiesterasa de monofosfato de guanosina cíclico utilizado para el tratamiento de la insuficiencia cardíaca.

Enoximona: Un inhibidor de la fosfodiesterasa de monofosfato de guanosina cíclico con efectos cardiovasculares similares .

UD-CG-212 destaca por su vía metabólica específica y su combinación única de efectos inotrópicos y vasodilatadores.

Propiedades

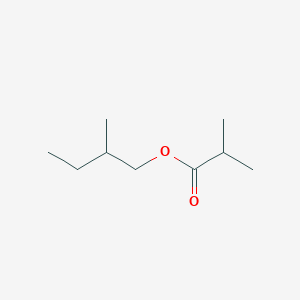

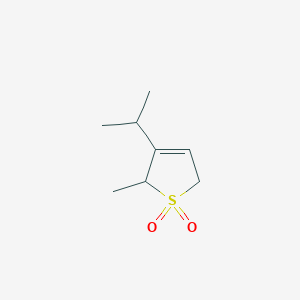

IUPAC Name |

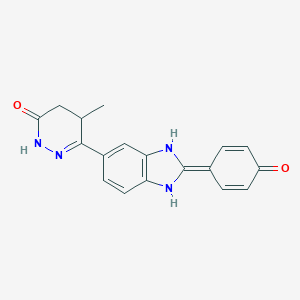

3-[2-(4-hydroxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-10-8-16(24)21-22-17(10)12-4-7-14-15(9-12)20-18(19-14)11-2-5-13(23)6-3-11/h2-7,9-10,23H,8H2,1H3,(H,19,20)(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOAXSEARPHDXFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108381-22-2 | |

| Record name | O-Demethyl pimobendan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108381222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-DEMETHYL PIMOBENDAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PWG8BB816 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of UD-CG 212 Cl?

A1: UD-CG 212 Cl is a potent inhibitor of phosphodiesterase type III (PDE III), an enzyme that breaks down cyclic AMP (cAMP). [, , , , , , ] By inhibiting PDE III, UD-CG 212 Cl increases intracellular cAMP levels. [, , , , ]

Q2: What are the downstream effects of increased cAMP levels mediated by UD-CG 212 Cl?

A2: Increased cAMP levels lead to several downstream effects, including:

- Increased Ca2+ transients: This contributes to the positive inotropic effect of UD-CG 212 Cl, enhancing the force of cardiac muscle contraction. [, ]

- Activation of Ca2+-activated K+ channels: This contributes to the vasodilatory effects of UD-CG 212 Cl in vascular smooth muscle cells. []

- Potentiation of the inotropic effects of β-adrenoceptor agonists: UD-CG 212 Cl enhances the effects of drugs like isoproterenol. [, ]

Q3: How does acidosis affect the inotropic effects of UD-CG 212 Cl?

A4: Acidosis significantly reduces the positive inotropic effect of UD-CG 212 Cl primarily by diminishing its Ca2+-sensitizing effect. []

Q4: Does UD-CG 212 Cl affect cardiac rhythm?

A5: While UD-CG 212 Cl itself hasn't been definitively linked to proarrhythmic effects, research suggests its parent compound, pimobendan, might increase the risk of sudden death in patients with chronic congestive heart failure. Therefore, arrhythmia suppression with amiodarone is suggested as a precaution in such cases. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-](/img/structure/B25997.png)

![1-Azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxyhex-3-ynoate](/img/structure/B26019.png)